molecular formula C16H11BrN4O4 B3829979 N'-(5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide

N'-(5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide

Cat. No. B3829979
M. Wt: 403.19 g/mol
InChI Key: IKDLGXGJIQCDHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide, also known as BMN, is a compound that has attracted the attention of scientists due to its potential use in various scientific research applications. BMN is a synthetic compound that is derived from indole and benzohydrazide. It has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N'-(5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide is not fully understood. However, it has been shown to inhibit the activity of the enzyme topoisomerase I, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects on cancer cells. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been shown to have an effect on the cell cycle, causing cancer cells to arrest in the G2/M phase. Additionally, this compound has been shown to have an effect on the expression of genes involved in cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide in lab experiments is its potential use as an anticancer drug. This compound has been shown to have anticancer properties and has the potential to be developed into a drug for the treatment of cancer. Another advantage of using this compound is its potential use as a fluorescent probe for the detection of metal ions in biological systems. However, one limitation of using this compound in lab experiments is its toxicity. This compound has been shown to be toxic to normal cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N'-(5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide. One direction is the development of this compound as an anticancer drug. Further studies are needed to determine the efficacy and safety of this compound as a drug for the treatment of cancer. Another direction is the development of this compound as a fluorescent probe for the detection of metal ions in biological systems. Further studies are needed to determine the sensitivity and specificity of this compound as a probe. Additionally, further studies are needed to determine the mechanism of action of this compound and its effects on normal cells.

Scientific Research Applications

N'-(5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has been studied for its potential use in various scientific research applications. It has been shown to have anticancer properties and has been studied for its potential use as an anticancer drug. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, this compound has been studied for its potential use as a photosensitizer for photodynamic therapy.

properties

IUPAC Name

N-[(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN4O4/c1-8-5-10(17)7-12-13(8)18-16(23)14(12)19-20-15(22)9-3-2-4-11(6-9)21(24)25/h2-7,18,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDLGXGJIQCDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2N=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide
Reactant of Route 2
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N'-(5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide
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N'-(5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide
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N'-(5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide
Reactant of Route 5
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N'-(5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide

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